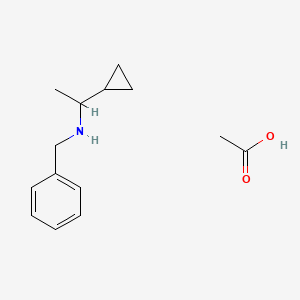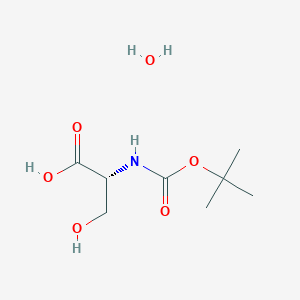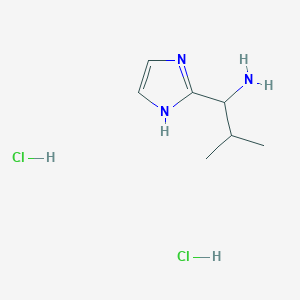
acetic acid;N-benzyl-1-cyclopropylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N-benzyl-1-cyclopropylethanamine is a chemical compound with significant importance in various fields, including medical, environmental, and industrial research
Mecanismo De Acción
Target of Action
Acetic Acid: Acetic acid, also known as ethanoic acid, is a simple carboxylic acid. It primarily targets bacteria and fungi, acting as an antimicrobial agent . It is used to treat infections in the ear canal .
N-benzyl-1-cyclopropylethanamine: The primary targets of N-benzyl-1-cyclopropylethanamine are not well-documented in the literature
Mode of Action
Acetic Acid: Acetic acid acts as a counterirritant and reagent . When acid is added, the protons of the acid that are released will be removed by the acetate ions to form an acetic acid molecule .
N-benzyl-1-cyclopropylethanamine: The mode of action of N-benzyl-1-cyclopropylethanamine is not well-documented in the literature
Biochemical Pathways
Acetic Acid: Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is involved in various biochemical pathways. For instance, it is a major end product of bacterial fermentation of fiber in the gut . It is also generated within all cells by deacetylation reactions .
N-benzyl-1-cyclopropylethanamine: The biochemical pathways involving N-benzyl-1-cyclopropylethanamine are not well-documented in the literature
Pharmacokinetics
Acetic Acid: Acetic acid is used locally, occasionally internally . It is used for urologic irrigation only . The dosage and administration depend on the condition being treated .
N-benzyl-1-cyclopropylethanamine: The pharmacokinetics of N-benzyl-1-cyclopropylethanamine are not well-documented in the literature
Result of Action
Acetic Acid: The result of acetic acid’s action is the treatment of infections caused by bacteria or fungus . It also has a role in the regulation of glucose metabolism .
N-benzyl-1-cyclopropylethanamine: The molecular and cellular effects of N-benzyl-1-cyclopropylethanamine’s action are not well-documented in the literature
Action Environment
Acetic Acid: Environmental factors can influence the action, efficacy, and stability of acetic acid. Improper disposal or unintentional spills of acetic acid can lead to water pollution, posing substantial dangers to aquatic ecosystems . Acetic acid vapors may be emitted into the air during its handling, storage, and transportation, which would add to air pollution .
Métodos De Preparación
The synthesis of acetic acid;N-benzyl-1-cyclopropylethanamine involves several steps. One common method includes the reaction of N-benzyl-1-cyclopropylethanamine with acetic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Análisis De Reacciones Químicas
Acetic acid;N-benzyl-1-cyclopropylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid;N-benzyl-1-cyclopropylethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. Industrially, it is used in the production of various chemicals and materials.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
acetic acid;N-benzyl-1-cyclopropylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C2H4O2/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11;1-2(3)4/h2-6,10,12-13H,7-9H2,1H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIQFOMFXTTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2813884.png)


![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)
![8-bromo-7-{3-[(5-chloro-2-methylphenyl)amino]propyl}-3-methyl-1-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813890.png)



![4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B2813899.png)

![4-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2813902.png)

